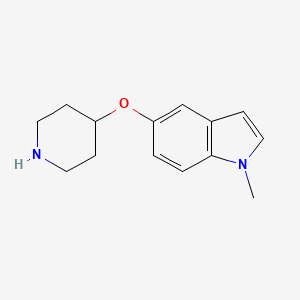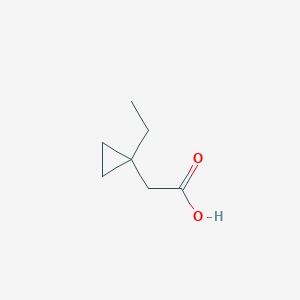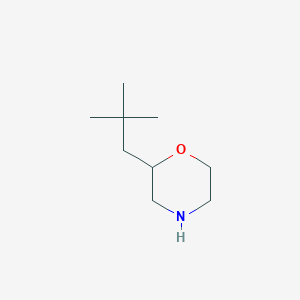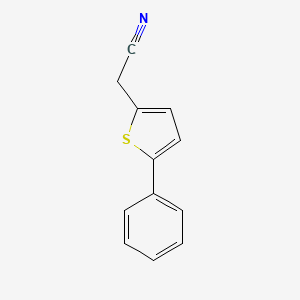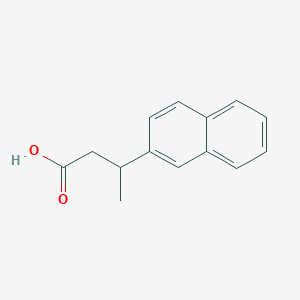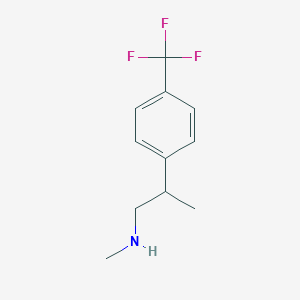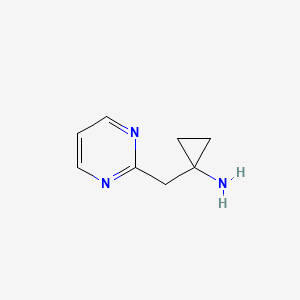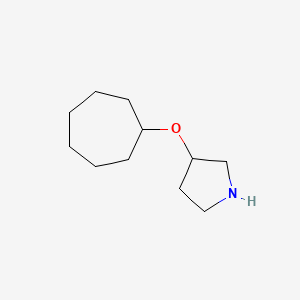
3-(Cycloheptyloxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cycloheptyloxy)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cycloheptyloxy group. This compound is part of the pyrrolidine family, which is known for its diverse biological and medicinal applications. The molecular formula of this compound is C11H21NO, and it has a molecular weight of 183.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)pyrrolidine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient formation of five-membered cyclic amines, including pyrrolidines, in good to excellent yields. Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . This method provides various pyrrolidines in very good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of robust and scalable catalytic systems, such as iridium or rhodium catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cycloheptyloxy)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the cycloheptyloxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(Cycloheptyloxy)pyrrolidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Cycloheptyloxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, known for its wide range of biological activities.
3-(Cycloheptyloxy)pyrrolidine: Unique due to the presence of the cycloheptyloxy group, which imparts distinct chemical and biological properties.
Pyrrolidine-2,3-diones: Compounds with similar structural features but different functional groups, leading to varied applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The cycloheptyloxy group provides steric and electronic effects that differentiate it from other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-cycloheptyloxypyrrolidine |
InChI |
InChI=1S/C11H21NO/c1-2-4-6-10(5-3-1)13-11-7-8-12-9-11/h10-12H,1-9H2 |
Clé InChI |
CKZIZUPOWUTRGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


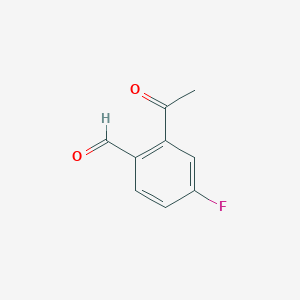


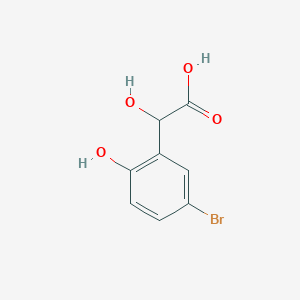
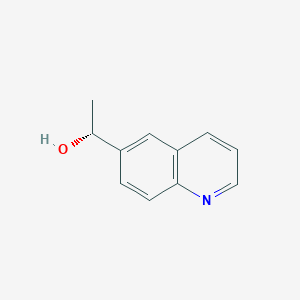
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
